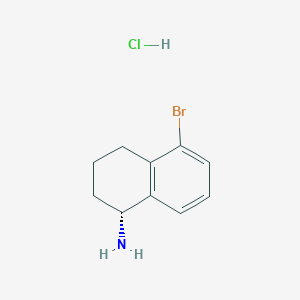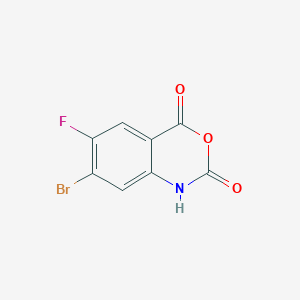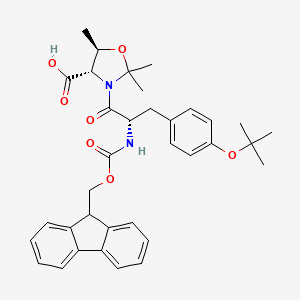
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Vue d'ensemble
Description
“Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH” is a dipeptide . It consists of a threonine residue that has been reversibly protected as a structure-breaking proline-like . This compound is used in peptide synthesis .
Synthesis Analysis
This compound is used as a tool for overcoming aggregation and enhancing peptide quality in Fmoc Solid Phase Peptide Synthesis (SPPS) for peptides containing the Tyr-Ser dipeptide motif .
Molecular Structure Analysis
The molecular formula of “Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH” is C34H38N2O7 . Its molecular weight is 586.69 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH” include a molecular weight of 586.69 g/mol and a molecular formula of C34H38N2O7 . It should be stored at a temperature below -15°C .
Applications De Recherche Scientifique
Peptide Synthesis and Modifications
Chemical Synthesis of O-thiophosphotyrosyl Peptides : The synthesis process involves the preparation of synthon for O-thiophosphotyrosine, incorporating it into peptides corresponding to sequences of the p60src protein and an insulin receptor analogue. This approach highlights the use of Fmoc chemistry in the synthesis of peptides containing modified amino acids for the study of protein interactions and functions (Kitas, Küng, & Bannwarth, 2009).
Synthesis of Difluorotyrosine-containing Peptides : This research outlines the preparation of Fmoc-protected 3,5-difluorotyrosine and its incorporation into peptides. The modified peptides exhibit kinetic properties similar to their tyrosine-containing counterparts but with resistance to enzymatic actions, demonstrating the utility of Fmoc chemistry in generating peptides for substrate profiling of enzymes (Gopishetty et al., 2008).
Self-Assembly and Material Science Applications
Controlled Morphological Changes in Self-Assembled Structures : Research on Fmoc variants of threonine and serine reveals their ability to self-assemble into structures with controlled morphological changes. This study illustrates the potential of Fmoc-protected amino acids in designing novel materials for nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).
Asymmetric Synthesis for Peptide Coupling : Demonstrates the synthesis of Fmoc-protected d-allothreonine derivatives, highlighting the role of Fmoc chemistry in the preparation of amino acid derivatives for solid-phase peptide synthesis. This work contributes to the development of novel peptides with potential therapeutic applications (Kikuchi & Konno, 2013).
Advanced Peptide Synthesis Techniques
- Optimization of Coupling Methods for Phosphoamino Acids : This research focuses on optimizing the coupling protocol for the synthesis of phosphopeptides using Fmoc-protected phosphoamino acids. It demonstrates the advancement in peptide synthesis methods to include phosphorylation, enabling the study of phosphorylation's role in biological processes (White, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N2O7/c1-21-30(32(39)40)37(35(5,6)43-21)31(38)29(19-22-15-17-23(18-16-22)44-34(2,3)4)36-33(41)42-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-30H,19-20H2,1-6H3,(H,36,41)(H,39,40)/t21-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMURJYNLWZNY-RIGQTMPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



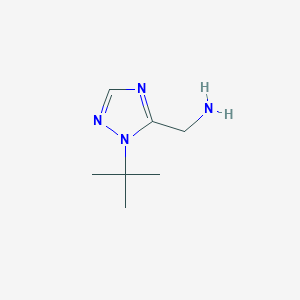
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
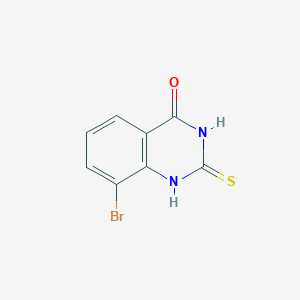
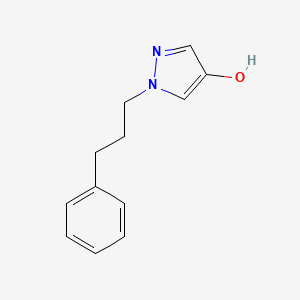
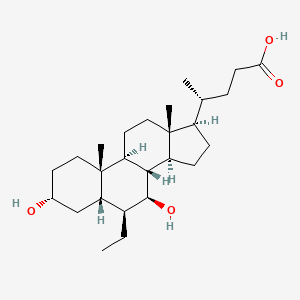
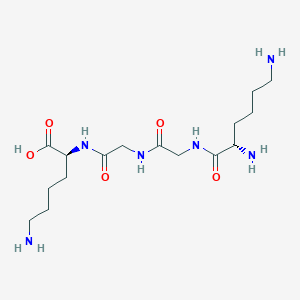
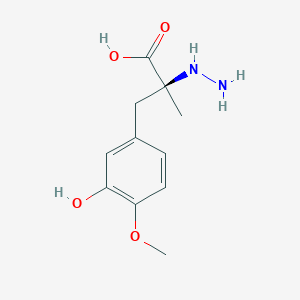

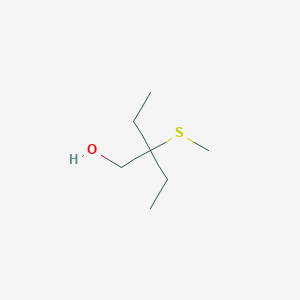
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)
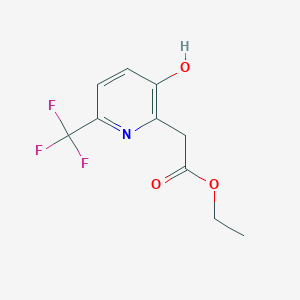
![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)
